molecular formula C15H11ClN2O2 B11597628 2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione CAS No. 30818-65-6

2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione

Cat. No.: B11597628
CAS No.: 30818-65-6
M. Wt: 286.71 g/mol
InChI Key: JJQGFPZQXDRFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoindoline-1,3-dione core with a 4-chlorophenyl group attached via an amino-methyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chloroaniline in the presence of a suitable solvent like toluene under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired isoindoline-1,3-dione derivative .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solventless conditions and microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-((Phenylamino)methyl)isoindoline-1,3-dione
  • 2-((4-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione
  • 2-((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione

Uniqueness

2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione is unique due to the presence of the 4-chloro substituent, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

30818-65-6

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-[(4-chloroanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H11ClN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2

InChI Key

JJQGFPZQXDRFHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.